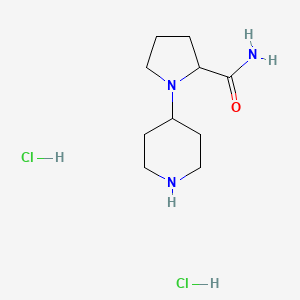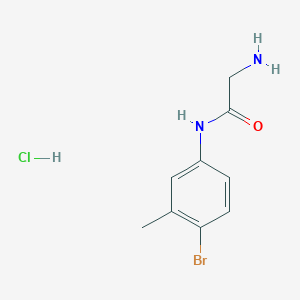
2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride
Descripción general
Descripción
“2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride” is a compound with the CAS Number: 1220036-34-9. It has a molecular weight of 212.68 . The compound is a powder in physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethylamine hydrochloride . The Inchi Code is 1S/C10H12N2O.ClH/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12;/h1-4H,5-7,11H2;1H .Physical and Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 212.68 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Neuromodulation and Metabolism
- Metabolic Pathways in Epilepsy Treatment : A study on RWJ-333369, a novel neuromodulator structurally related to indole derivatives, explored its absorption, metabolism, and excretion in humans. This compound was extensively metabolized, showing promise for epilepsy treatment due to its significant circulating species in plasma (Mannens et al., 2007).
Immunomodulation in Cancer
- Indoleamine-2,3-dioxygenase (IDO) Activity : Research on IDO, an enzyme that degrades tryptophan to kynurenines, has shown that its activity correlates with poor survival in various cancers, including cervical cancer. High levels of IDO activity, indicated by specific metabolite concentrations, were linked to advanced disease stages and worse survival outcomes (Ferns et al., 2015).
Environmental and Toxicological Studies
- Environmental Exposure Assessments : Studies have assessed exposure to environmental pollutants and their metabolites, including investigations into the excretion patterns of specific compounds and their impact on human health. Although these studies do not directly relate to the specified compound, they highlight the importance of understanding the metabolic and excretory pathways of chemical compounds in environmental health (Silva et al., 2013).
Therapeutic Potential and Safety
- Cardiovascular Safety of Therapeutics : Research into the cardiotoxicity of hydroxychloroquine, another compound used in rheumatological disorders, underscores the critical need for safety assessments in drug development. This example illustrates the potential cardiac risks associated with long-term medication use and the importance of regular screening for early detection of adverse effects (Joyce et al., 2013).
Safety and Hazards
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride”, being an indole derivative, could be a subject of future research in this direction.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that the chemical properties of indole derivatives, such as being a electrophilic reagent, allow them to easily react with nucleophilic reagents, such as alcohols, amines, and thiol, to undergo condensation, addition, or substitution reactions .
Análisis Bioquímico
Biochemical Properties
2-amino-1-(2,3-dihydro-1H-indol-1-yl)ethan-1-one hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neural signaling pathways. Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In neuronal cells, this compound can modulate neurotransmitter levels, thereby influencing cell signaling pathways and gene expression. In cancer cells, it has been observed to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, leading to changes in metabolic flux and gene expression. Additionally, it can interact with DNA and RNA, influencing the transcription and translation processes. The compound’s ability to modulate protein-protein interactions also plays a significant role in its biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation rate can influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can have beneficial effects, such as modulating neurotransmitter levels and improving cognitive function. At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and cytochrome P450, influencing the metabolism of neurotransmitters and other bioactive molecules. These interactions can lead to changes in metabolic flux and the levels of various metabolites, affecting overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, the compound can be transported into neuronal cells via specific neurotransmitter transporters, affecting its concentration and activity within the nervous system .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
2-amino-1-(2,3-dihydroindol-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12;/h1-4H,5-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGZMQKDAYHBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-34-9 | |
| Record name | Ethanone, 2-amino-1-(2,3-dihydro-1H-indol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B1520412.png)
![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)





![1-({2,3-dicyanoimidazo[1,2-a]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1520423.png)

![3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1520427.png)




